2-(4-ethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2/c1-2-27-18-9-5-16(6-10-18)19-13-20-21(26)24(11-12-25(20)23-19)14-15-3-7-17(22)8-4-15/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVWLGNFZALTSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and diketones, under acidic or basic conditions.
Substitution Reactions: The introduction of the ethoxyphenyl and fluorobenzyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of catalysts or specific reaction conditions to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold has been associated with significant anticancer properties. Research indicates that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that compounds with similar structural motifs exhibit potent activity against human breast cancer (MDA-MB-231) cells, showcasing a decrease in cell viability when treated with synthesized analogs .
2. Antimicrobial Properties
Compounds featuring the pyrazolo[1,5-a]pyrazin-4(5H)-one structure have also been explored for their antimicrobial activities. The mechanism of action often involves interference with bacterial cell wall synthesis or metabolic pathways critical for bacterial growth .
3. Neurological Applications
Recent advancements have identified certain derivatives as negative allosteric modulators of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. This suggests potential applications in treating conditions like anxiety and depression .
Synthesis Methodologies
The synthesis of 2-(4-ethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions: Utilizing β-enaminones and appropriate amines to form the pyrazolo core.
- Functionalization Techniques: Post-synthetic modifications to introduce substituents that enhance biological activity or solubility .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and leading to therapeutic effects.
Receptor Binding: It can bind to specific receptors, modulating cellular signaling pathways and influencing biological responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in anticancer research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related pyrazolo-pyrazinones and pyrazolo-pyrimidines, highlighting key differences in substituents, molecular properties, and biological activities:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The 4-ethoxyphenyl group in the target compound balances lipophilicity and metabolic stability compared to 4-fluorophenyl () or trifluoromethyl () substituents. Fluorobenzyl vs. Hydroxymethyl: The 4-fluorobenzyl group in the target compound enhances membrane permeability compared to the polar hydroxymethyl group in ’s analog, which may limit blood-brain barrier penetration .
Core Heterocycle Modifications: Pyrazolo[1,5-a]pyrazin-4(5H)-ones (target) vs. pyrazolo[1,5-a]pyrimidines (): Pyrimidine analogs exhibit broader antiparasitic activity due to closer resemblance to purines, while pyrazinones may offer better solubility .
Synthetic Accessibility: Microwave-assisted synthesis () and hydrazine-mediated cyclization () are common for pyrazinones. The target compound’s lack of sterically hindered groups suggests straightforward synthesis compared to ’s oxazole-containing analog .
Pharmacokinetic Considerations: Trifluoromethyl groups () increase metabolic stability but may reduce aqueous solubility. The target compound’s ethoxy and fluorobenzyl groups likely strike a balance between oral bioavailability and target engagement . Dihydropyrazinones () exhibit poor prodrug conversion due to cyclic stability, whereas the target compound’s acyclic substituents may avoid this limitation .
Biological Activity
2-(4-ethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, a compound belonging to the pyrazolo[1,5-a]pyrazine family, has been the subject of various studies due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 363.4 g/mol
- CAS Number : 1358715-58-8
The compound features a unique structure that includes a pyrazolo[1,5-a]pyrazine core with ethoxyphenyl and fluorobenzyl substituents, which may contribute to its biological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazolo[1,5-a]pyrazine Core : This step involves cyclization reactions using hydrazine derivatives and diketones under acidic or basic conditions.
- Substitution Reactions : The introduction of ethoxyphenyl and fluorobenzyl groups is achieved through nucleophilic substitution reactions, often requiring specific catalysts to enhance yields and selectivity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptor Binding : It can modulate cellular signaling pathways by binding to specific receptors.
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in anticancer research.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antiviral Activity
In studies assessing antiviral properties against influenza A virus:
- The compound demonstrated effective inhibition of viral polymerase activity, suggesting potential as an antiviral agent. The IC values for inhibition were found to be in the low micromolar range (e.g., 3.3 μM for certain derivatives), indicating significant antiviral potential .
Anticancer Properties
The compound has shown promise in cancer research:
- In vitro studies revealed that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specific IC values were reported in the range of 10–30 μM for different cancer types .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Antiviral Efficacy :
- Anticancer Activity Assessment :
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| Antiviral | Influenza A Virus | 3.3 | Inhibition of viral polymerase |
| Anticancer | Various Cancer Cell Lines | 10 - 30 | Induction of apoptosis |
Q & A
Q. What are the optimal synthetic routes for 2-(4-ethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions, typically starting with the formation of oxazole and pyrazole intermediates. Key steps include:
- Coupling reactions : Oxazole and pyrazole moieties are synthesized separately and coupled using reagents like 2-(4-fluorophenyl)ethylamine under reflux conditions in acetonitrile .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 5–10 minutes) while maintaining high yields (>75%) by enhancing reaction kinetics. Solvent-free conditions improve purity .
- Critical parameters : Temperature control (70–100°C), solvent choice (polar aprotic solvents like DMF), and catalyst use (e.g., KI for nucleophilic substitution) are pivotal for yield optimization .
Q. How is the molecular structure of this compound characterized, and what techniques validate its conformation?
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–N = 1.34 Å), dihedral angles (e.g., 16.05° between aromatic rings), and confirms screw-boat conformations in heterocyclic rings .
- Spectroscopic methods :
- Thermal analysis : TGA/DSC data confirm stability up to 200°C, critical for storage and handling .
Q. What in vitro assays are used to evaluate its antiproliferative activity, and what cell lines are standard?
- Cell lines : A549 (lung adenocarcinoma) and H322 (non-small cell lung cancer) are primary models due to their relevance to apoptosis/autophagy pathways .
- Assays :
Advanced Research Questions
Q. What molecular targets does this compound interact with, and how does this relate to its antiproliferative effects?
- Kinase inhibition : Targets EGFR and KDR kinases (IC50 = 0.8–1.2 μM), disrupting pro-survival signaling .
- Apoptosis induction : Upregulates Bax/Bcl-2 ratio (3.5-fold at 15 μM) and activates caspase-9 .
- Autophagy modulation : Enhances LC3-II accumulation (2.1-fold) via mTOR pathway inhibition, synergizing with apoptosis .
- p53 interaction : Stabilizes p53 by inhibiting MDM2 binding, verified via co-immunoprecipitation .
Q. How can researchers address contradictions between in vitro efficacy and in vivo pharmacokinetic profiles?
- Solubility limitations : Poor aqueous solubility (LogP = 3.8) reduces bioavailability. Use nanoformulations (e.g., liposomes) to enhance delivery .
- Metabolic instability : Cytochrome P450 screening (e.g., CYP3A4-mediated oxidation) identifies metabolites. Structural modifications (e.g., fluorination at C7) improve half-life .
- GSH adduct formation : Incubation with glutathione (GSH) shows no adducts, ruling out redox-mediated toxicity .
Q. What computational methods predict structure-activity relationships (SAR) for pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives?
- Molecular docking : AutoDock Vina models binding to EGFR (binding energy = −9.2 kcal/mol) .
- QSAR models : Hammett constants (σ = 0.65 for 4-fluorobenzyl) correlate with IC50 values (R² = 0.89) .
- DFT calculations : HOMO-LUMO gaps (4.1 eV) predict reactivity at the pyrazole N1 position .
Contradiction Analysis
Discrepancy : Some studies report strong in vitro activity but limited in vivo efficacy.
Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
